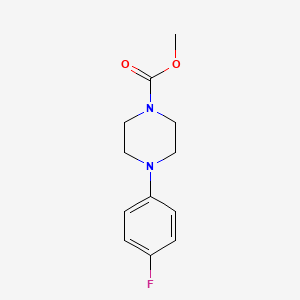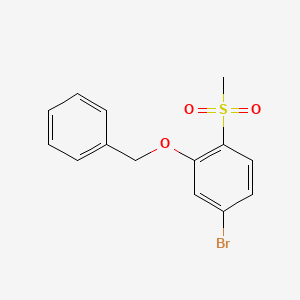
6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H4ClF3N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and industrial applications.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of novel molecules as inhibitors of ns5b in potential treatment of hepatitis c .
Mode of Action
It’s known that the trifluoromethylpyridine (tfmp) moiety, which this compound contains, plays a significant role in the biological activities of various agrochemical and pharmaceutical ingredients .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of novel molecules that inhibit ns5b, a non-structural protein encoded by hepatitis c virus, thereby potentially affecting the viral replication pathway .
Result of Action
It’s known that compounds with similar structures have shown inhibitory effects on ns5b, a non-structural protein encoded by hepatitis c virus .
Analyse Biochimique
Biochemical Properties
It is known that trifluoromethylpyridine (TFMP) derivatives, which include this compound, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-nitropyridine with trifluoromethylating agents under specific conditions, followed by reduction to the amine and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: Potential use in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
- 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)nicotinic acid
Uniqueness
6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring high chemical stability and specific electronic characteristics.
Propriétés
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2.ClH/c7-4-2-1-3(11)5(12-4)6(8,9)10;/h1-2H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIYVQDZEQWZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(F)(F)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2782899.png)

![5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2782904.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2782907.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2782917.png)


![9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2782920.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B2782921.png)

